2-Bromo-5-trifluoromethylsulfanyl-pyrazine
Description
Significance of Pyrazine (B50134) Heterocycles in Organic Synthesis and Medicinal Chemistry
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. nih.gov This structural motif is a cornerstone in the development of a vast array of biologically active molecules and functional materials. tandfonline.com The pyrazine ring is a prevalent scaffold found in numerous natural products and is a key component in a variety of clinically approved drugs, demonstrating its importance in drug design. nih.goveurekaselect.com
The presence of the pyrazine core can impart a range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and diuretic effects. tandfonline.comnih.govresearchgate.net For instance, Bortezomib, a pyrazine-containing therapeutic, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma. nih.gov The utility of the pyrazine framework extends to its role as a versatile platform in organic synthesis, where it can be modified through various reactions to create complex molecular architectures. tandfonline.com
Table 1: Examples of Bioactive Pyrazine Derivatives
| Compound | Therapeutic Application |
|---|---|
| Pyrazinamide | Antitubercular agent |
| Amiloride | Potassium-sparing diuretic |
| Bortezomib | Anticancer (Multiple Myeloma) |
Strategic Importance of Halogenated Pyrazines as Synthetic Intermediates
The introduction of a halogen atom, such as bromine, onto the pyrazine ring creates a highly valuable synthetic intermediate. Halogenated pyrazines are pivotal building blocks in the synthesis of more complex, functionalized molecules. The carbon-halogen bond can be selectively targeted in a variety of chemical transformations.
Most notably, the halogen atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. tandfonline.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for elaborating the pyrazine core with diverse substituents. This modular approach is fundamental to structure-activity relationship (SAR) studies in drug discovery, enabling chemists to systematically modify a lead compound to optimize its biological activity. nih.gov The electron-withdrawing nature of halogens also influences the electronic properties of the pyrazine ring, which can impact the molecule's reactivity and biological interactions. nih.gov
Consequence of Trifluoromethylsulfanyl Group Introduction on Molecular Properties and Reactivity
The trifluoromethylsulfanyl (-SCF3) group is a unique fluorine-containing substituent that has gained attention in medicinal chemistry for its ability to significantly modulate molecular properties. nih.gov Like the more common trifluoromethyl (-CF3) group, the -SCF3 group is strongly electron-withdrawing and highly lipophilic. nih.govhovione.com
The introduction of an -SCF3 group can lead to several beneficial changes in a molecule's profile:
Enhanced Lipophilicity: Increased lipophilicity can improve a compound's ability to cross cell membranes, potentially leading to better bioavailability. nih.govmdpi.com
Metabolic Stability: The strong carbon-sulfur and sulfur-fluorine bonds can block sites of metabolism, increasing the compound's half-life in the body. mdpi.com
Modified Acidity/Basicity: The potent electron-withdrawing effect can alter the pKa of nearby functional groups, which can influence receptor binding and solubility.
Unique Interactions: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to biological targets. mdpi.com
While the pentafluorosulfanyl (-SF5) group is sometimes referred to as a "super-trifluoromethyl group" due to its enhanced properties, the trifluoromethylsulfanyl (-SCF3) group also offers a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(trifluoromethylsulfanyl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2S/c6-3-1-11-4(2-10-3)12-5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJOXHGJBJRGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Advanced Spectroscopic and Structural Characterization
Electronic Absorption Spectroscopy (UV-Vis)
Study of Electronic Transitions and Conjugation Effects
The electronic absorption characteristics of 2-Bromo-5-trifluoromethylsulfanyl-pyrazine are determined by the interplay of electronic transitions centered on the pyrazine (B50134) ring, modulated by the electronic effects of the bromo and trifluoromethylsulfanyl substituents. The pyrazine ring, an aromatic heterocycle, possesses both π and non-bonding (n) molecular orbitals. Consequently, its ultraviolet-visible (UV-Vis) spectrum is typically characterized by π → π* and n → π* transitions.
The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally of high intensity. The n → π* transitions, resulting from the promotion of an electron from a non-bonding orbital (associated with the nitrogen lone pairs) to an antibonding π* orbital, are typically of lower intensity.
The introduction of a bromine atom and a trifluoromethylsulfanyl (-SCF3) group to the pyrazine core significantly influences these electronic transitions. Bromine, a halogen, exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R) due to its lone pairs. The trifluoromethylsulfanyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. These substituent effects alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima (λmax) of the electronic transitions.
Computational studies using methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting and interpreting the electronic spectra of such substituted pyrazines. rsc.org These theoretical calculations can elucidate the nature of the electronic transitions and the contributions of the substituents to the molecular orbitals involved. For instance, the electron-withdrawing nature of the bromo and trifluoromethylsulfanyl groups is expected to lower the energy of both the HOMO and LUMO. The extent of this energy lowering dictates whether the absorption bands will be blue-shifted (hypsochromic shift) or red-shifted (bathochromic shift) compared to unsubstituted pyrazine.
The conjugation within the molecule is primarily dictated by the aromatic pyrazine ring. The substituents can either enhance or diminish the extent of π-electron delocalization. While the bromine atom's lone pairs can participate in resonance, potentially extending conjugation, the bulky and highly electronegative trifluoromethylsulfanyl group may have a more complex influence on the planarity and electronic distribution of the pyrazine system.
A summary of expected electronic transitions based on theoretical principles is presented in the interactive table below.
| Transition Type | Involved Orbitals | Expected Relative Intensity | Influence of Substituents |
| π → π | HOMO (π) → LUMO (π) | High | Sensitive to both inductive and resonance effects, likely shifting λmax. |
| n → π | HOMO-n (n) → LUMO (π) | Low | Significantly affected by the electron-withdrawing nature of substituents, potentially leading to a blue shift. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule and how the molecules pack in the crystal lattice. Key structural parameters that would be determined include:
Pyrazine Ring Geometry: Confirmation of the planarity of the pyrazine ring and any minor distortions induced by the substituents.
Bond Lengths and Angles: Precise measurements of C-N, C-C, C-Br, and C-S bond lengths, as well as the bond angles within the pyrazine ring and involving the substituents.
Conformation of the Trifluoromethylsulfanyl Group: The rotational orientation of the -SCF3 group relative to the pyrazine ring.
Intermolecular Interactions: Identification of non-covalent interactions such as halogen bonding (C-Br···N or C-Br···S), π-π stacking between pyrazine rings, and other short contacts that govern the crystal packing.
While a specific crystal structure for this compound is not publicly available, data from related structures, such as 2,3,5,6-tetrakis(bromomethyl)pyrazine, demonstrate that substituted pyrazines often exhibit complex three-dimensional networks stabilized by various weak intermolecular forces. nih.gov In the hypothetical crystal structure of the title compound, it is plausible that halogen bonding involving the bromine atom would be a significant feature in the crystal packing.
The expected crystallographic data points that would be obtained from such a study are summarized in the interactive table below.
| Parameter | Description | Expected Significance |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Fundamental property of the crystal lattice. |
| Space Group | The specific symmetry elements of the crystal. | Defines the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths (Å) | The distances between bonded atoms. | Provides insight into bond order and electronic effects. |
| Bond Angles (°) | The angles formed by three connected atoms. | Determines the local geometry and steric hindrance. |
| Torsion Angles (°) | The dihedral angles describing the conformation of flexible parts of the molecule. | Defines the 3D shape of the molecule, particularly the orientation of the -SCF3 group. |
| Intermolecular Contacts (Å) | Short distances between atoms of neighboring molecules. | Indicates the presence and strength of non-covalent interactions. |
Iv. Computational and Theoretical Investigations of 2 Bromo 5 Trifluoromethylsulfanyl Pyrazine
Density Functional Theory (DFT) Studies
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. This process uses DFT calculations to find the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. nih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For 2-Bromo-5-trifluoromethylsulfanyl-pyrazine, this would reveal the precise spatial relationship between the pyrazine (B50134) ring and its bromine and trifluoromethylsulfanyl substituents. The final output is the molecule's minimum energy, a crucial parameter for assessing its thermodynamic stability.
| Parameter | Description | Exemplary Value |
|---|---|---|
| Bond Length (C-Br) | The distance between the Carbon and Bromine atoms. | ~1.89 Å |
| Bond Length (C-S) | The distance between the pyrazine Carbon and the Sulfur atom. | ~1.77 Å |
| Bond Angle (C-S-C) | The angle formed by the pyrazine Carbon, Sulfur, and trifluoromethyl Carbon. | ~100° |
| Total Energy | The minimum electronic energy of the optimized structure. | Value in Hartrees |
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com A small gap suggests the molecule is more reactive and can be easily polarized. mdpi.com For this compound, analysis of the HOMO and LUMO would indicate the distribution of electron density and predict its behavior in chemical reactions. aimspress.com
| Parameter | Description | Symbol |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | Energy of the outermost electron-donating orbital. | EHOMO |
| Lowest Unoccupied Molecular Orbital Energy | Energy of the lowest electron-accepting orbital. | ELUMO |
| HOMO-LUMO Energy Gap | Difference between ELUMO and EHOMO, indicating chemical reactivity. | ΔE |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the charge distribution and predicting how a molecule will interact with other charged species. aimspress.com The MEP map uses a color scale to denote different potential values:
Red/Yellow: Regions of negative potential, indicating electron-rich areas. These sites are prone to electrophilic attack. In this compound, these would likely be centered around the electronegative nitrogen atoms of the pyrazine ring.
Blue: Regions of positive potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
V. Chemical Reactivity and Synthetic Transformations of 2 Bromo 5 Trifluoromethylsulfanyl Pyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic and heteroaromatic systems. The pyrazine ring is inherently electron-deficient, and this character is significantly amplified by the presence of strong electron-withdrawing groups, making it an excellent substrate for SNAr reactions.
In 2-bromo-5-trifluoromethylsulfanyl-pyrazine, the bromine atom at the C-2 position serves as a competent leaving group in SNAr reactions. The pyrazine ring, activated by the trifluoromethylsulfanyl group, facilitates the attack of nucleophiles at the carbon atom bearing the bromine. This reactivity allows for the displacement of the bromide ion by a range of nucleophiles, including amines, alkoxides, and thiolates, providing a direct route to novel substituted pyrazine derivatives. Generally, the reactivity of halogens in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend for C-X bond strength. This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the C-X bond, rather than the subsequent loss of the halide. nih.gov
The trifluoromethylsulfanyl (-SCF₃) group is a potent electron-withdrawing group, a consequence of the high electronegativity of the fluorine atoms. Its presence at the C-5 position of the pyrazine ring has a profound activating effect on the molecule's susceptibility to nucleophilic attack. This group helps to stabilize the negative charge developed in the Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy of the reaction.
Studies on substituted dichloropyrazines have shown that an electron-withdrawing group directs nucleophilic attack preferentially to the para-position (C-5). chemrxiv.org In the case of this compound, the -SCF₃ group at the C-5 position strongly activates the C-2 position (para-like relationship) for nucleophilic substitution of the bromine atom. This makes the SNAr reaction a highly regioselective process, favoring the formation of 2-substituted-5-trifluoromethylsulfanyl-pyrazines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond in this compound makes it an ideal substrate for such transformations.
The bromine atom on the pyrazine ring readily participates in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Suzuki Coupling: This reaction involves the coupling of the bromo-pyrazine with an organoboron reagent. For instance, 2-bromo-5-(trifluoromethylthio)pyrazine has been successfully coupled with (4-ethynylphenyl)boronic acid. The reaction, catalyzed by a palladium complex, proceeds efficiently to yield the corresponding arylated pyrazine derivative.
Table 1: Example of a Suzuki Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
|---|
Sonogashira Coupling: This reaction enables the formation of a bond between the pyrazine ring and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. This method is highly effective for introducing alkynyl moieties onto the pyrazine core, leading to the synthesis of conjugated enynes and arylalkynes. While specific examples for this compound are not detailed in readily available literature, the general applicability of Sonogashira coupling to bromo-heterocycles is well-established. researchgate.netrsc.orgmdpi.comresearchgate.net
Kumada Coupling: This reaction involves the coupling of the bromo-pyrazine with a Grignard reagent. Although less common than Suzuki or Sonogashira couplings for heterocyclic substrates due to the high reactivity of Grignard reagents, it remains a viable method for forming C-C bonds.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing arylamines from aryl halides. wikipedia.orgnih.gov this compound serves as an excellent electrophile in this transformation, reacting with a wide variety of primary and secondary amines to produce the corresponding 2-amino-5-(trifluoromethylsulfanyl)pyrazine derivatives.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success and can be tailored to the specific amine and substrate.
Table 2: Examples of Buchwald-Hartwig Amination Reactions
| Reactant 1 | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|---|
| 2-bromo-5-(trifluoromethylthio)pyrazine | 4-ethynylaniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | N-(4-ethynylphenyl)-5-(trifluoromethylthio)pyrazin-2-amine | 57% |
Transformations Involving the Trifluoromethylsulfanyl Group
The trifluoromethylsulfanyl (-SCF₃) group is known for its high stability and is generally inert to many reaction conditions. This robustness is a key feature, as it allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the -SCF₃ moiety. Transformations that directly alter the trifluoromethylsulfanyl group on an aromatic or heteroaromatic ring are challenging and not commonly reported. The strong carbon-sulfur and carbon-fluorine bonds contribute to its stability, making it resistant to both acidic and basic conditions, as well as many oxidizing and reducing agents. Therefore, in the context of this compound, the -SCF₃ group primarily serves as a directing and activating group, while remaining intact during the aforementioned synthetic transformations.
Stability and Derivatization Reactions of -SCF3
The trifluoromethylsulfanyl (-SCF3) group is generally considered a stable moiety in organic synthesis. Studies on trifluoromethylthio-substituted arenes have shown that this group exhibits considerable stability under a range of acidic and basic conditions. This robustness allows for a variety of chemical transformations to be performed on other parts of the molecule without affecting the -SCF3 group.
In the context of the pyrazine ring, the stability of fluorine-containing substituents can be compared. For instance, the trifluoromethoxy (-OCF3) group on a pyrazine ring has been shown to be relatively inert under many reaction conditions, including heating and acidic or basic environments. mdpi.com However, it can be susceptible to nucleophilic displacement under certain conditions, particularly with soft nucleophiles like thiols. mdpi.com While direct studies on the derivatization of the -SCF3 group on this compound are not extensively documented in publicly available literature, its stability suggests that reactions targeting the bromo substituent can be carried out selectively.
Potential derivatization of the -SCF3 group itself would likely require harsh conditions or specific reagents to activate the sulfur atom or the C-S bond. Oxidative transformations could potentially convert the trifluoromethylsulfanyl group to the corresponding sulfoxide (B87167) (-SOCF3) or sulfone (-SO2CF3), thereby altering the electronic properties of the pyrazine ring.
Functional Group Interconversions and Further Derivatization
The bromine atom at the 2-position of the pyrazine ring is the primary site for functional group interconversions and further derivatization. Its presence allows for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electron-withdrawing nature of both the pyrazine ring and the trifluoromethylsulfanyl group activates the C-Br bond towards oxidative addition in catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions:
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents by coupling with boronic acids or their esters. While specific examples for this compound are not readily available in the literature, analogous reactions with other substituted bromopyrazines are well-established. For instance, 2-chloro-5-trifluoromethoxypyrazine readily undergoes Suzuki coupling with phenylboronic acid. mdpi.com
Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, providing access to a range of substituted aminopyrazines. The reaction of 2-chloro-5-trifluoromethoxypyrazine with Boc-protected amines in the presence of a palladium catalyst proceeds in high yield, demonstrating the utility of this transformation on similarly substituted pyrazines. mdpi.comnih.gov
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties, which can serve as versatile handles for further synthetic manipulations. The coupling of halogenated pyrazines with terminal alkynes is a common synthetic strategy. nih.gov
The following table summarizes representative palladium-catalyzed cross-coupling reactions that are expected to be applicable to this compound, based on analogous systems.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 2-Aryl-5-(trifluoromethylsulfanyl)pyrazine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / DPEphos | NaOtBu | Toluene | 2-Amino-5-(trifluoromethylsulfanyl)pyrazine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 2-Alkynyl-5-(trifluoromethylsulfanyl)pyrazine |
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyrazine ring, further enhanced by the -SCF3 group, makes the bromo substituent susceptible to nucleophilic aromatic substitution. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion. The reactivity in SNAr reactions is generally high for halogenated pyrazines. mdpi.com
The table below illustrates potential nucleophilic aromatic substitution reactions of this compound.
| Nucleophile | Reagent | Solvent | Product Type |
| Alkoxide | Sodium methoxide | Methanol | 2-Methoxy-5-(trifluoromethylsulfanyl)pyrazine |
| Thiolate | Sodium thiophenoxide | DMF | 2-(Phenylthio)-5-(trifluoromethylsulfanyl)pyrazine |
| Amine | Ammonia / Alkylamine | Ethanol | 2-Amino-5-(trifluoromethylsulfanyl)pyrazine |
These transformations highlight the versatility of this compound as a building block in the synthesis of more complex and potentially bioactive molecules. The bromo group serves as a versatile handle for a wide range of derivatizations, while the trifluoromethylsulfanyl group imparts unique electronic and lipophilic properties to the resulting compounds.
Vi. Academic Research Applications and Significance of Pyrazine Derivatives
Foundation as a Versatile Chemical Building Block
In organic synthesis, the true value of a compound often lies in its potential as a scaffold for creating more complex and functional molecules. 2-Bromo-5-trifluoromethylsulfanyl-pyrazine is a prime example of such a foundational building block, offering chemists multiple avenues for molecular elaboration.
The construction of complex organic molecules is a central goal of modern chemistry, essential for drug discovery and materials science. nih.gov Halogenated heterocycles, such as this compound, are particularly prized for their utility in cross-coupling reactions. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. tandfonline.comresearchgate.net
Key reactions that leverage this bromo-substituent include:
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines. tandfonline.com
Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.
These transformations allow for the strategic installation of diverse functional groups and the extension of the pyrazine (B50134) core into larger, more intricate architectures. The trifluoromethylsulfanyl (-SCF3) group, while generally more stable, influences the electronic properties of the pyrazine ring, impacting reactivity and providing a secondary site for potential modification under specific conditions. This dual functionality makes the compound a powerful tool for building molecular diversity from a single, well-defined starting material.
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. rsc.org Pyrazine and its fused derivatives are recognized as important privileged structures in medicinal chemistry. nih.govresearchgate.net The strategic placement of reactive groups on the pyrazine ring allows for its use as a precursor in the synthesis of complex, fused heterocyclic systems.
For instance, this compound is an ideal starting material for constructing bicyclic systems such as:
Imidazo[1,2-a]pyrazines rsc.org
Triazolo[4,3-a]pyrazines mdpi.com
Pyrrolo[2,1-f] mdpi.comCurrent time information in St Louis, MO, US.researchgate.nettriazines eurekaselect.com
These fused systems are present in numerous biologically active compounds and approved drugs. rsc.org The ability to use this compound to access these valuable scaffolds underscores its significance as a precursor in the synthesis of novel therapeutic agents.
Contributions to Medicinal Chemistry Research
The pyrazine nucleus is a recurring motif in a multitude of clinically relevant molecules, making its derivatives a major focus of medicinal chemistry research. mdpi.comsemanticscholar.orgnih.gov The specific substitution pattern of this compound provides a unique platform for investigating molecular interactions and developing new therapeutic leads.
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. nih.govsemanticscholar.org By systematically modifying a lead compound, medicinal chemists can optimize its potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov
The this compound scaffold is exceptionally well-suited for SAR studies due to its distinct substitution sites:
The Bromo Group: This site can be readily replaced with a wide variety of substituents using established cross-coupling methodologies, allowing for a comprehensive exploration of the chemical space around this position.
The Trifluoromethylsulfanyl Group: This group imparts specific electronic and lipophilic properties. Comparing its effects to other substituents at the 5-position can help elucidate the role of lipophilicity and electron density on biological targets.
This capacity for systematic modification makes the compound an invaluable tool for constructing compound libraries and dissecting the complex relationships between molecular structure and biological function. nih.gov
Pyrazine derivatives have been shown to possess a remarkable breadth of biological activities. mdpi.comresearchgate.netnih.gov This versatility has prompted extensive research into their mechanisms of action and potential therapeutic applications. The unique electronic and steric profile of this compound makes it an interesting candidate for screening in various biological assays.
Research on the broader pyrazine class has revealed significant potential in several key areas:
Anticancer Activity: Many pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net
Enzyme Inhibition: The pyrazine scaffold is found in inhibitors of various enzymes, including kinases and polymerases. mdpi.com
Anti-infective Properties: Pyrazines are a well-established class of anti-infective agents, with notable activity against bacteria, fungi, and mycobacteria. researchgate.netnih.gov
The fight against infectious diseases is a global health priority, and the pyrazine scaffold has been central to the development of important anti-infective drugs.
Antitubercular Activity: The most prominent example is Pyrazinamide, a first-line drug for the treatment of tuberculosis caused by Mycobacterium tuberculosis. rsc.org This has spurred extensive research into other pyrazine derivatives. Numerous studies have reported pyrazine analogs with potent antitubercular activity, some with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against the H37Rv strain of M. tuberculosis. researchgate.netrsc.orgnih.govnih.gov For example, a series of pyrazine-1,3,4-oxadiazole derivatives exhibited MIC values ranging from 3.13 to 12.5 µg/mL. nih.gov
| Compound Series | Target Organism | Reported Activity (MIC/IC50) |
|---|---|---|
| Pyrazine-2-carbonyl piperazine derivatives | Mycobacterium tuberculosis H37Ra | IC50: 1.35 to 2.18 µM rsc.org |
| Pyrazinoic acid esters | Mycobacterium tuberculosis | MIC: <1 to 6.25 µg/mL nih.gov |
| Pyrazine-1,3,4-oxadiazole derivatives | Mycobacterium tuberculosis H37Rv | MIC: 3.13 to 12.5 µg/mL nih.gov |
| Pyrazine carboxamide derivatives | Mycobacterium tuberculosis H37Rv | MIC: <6.25 µg/mL |
Antifungal Activity: Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, pose a significant threat. Research has shown that pyrazine derivatives possess notable antifungal properties. jetir.org For instance, certain pyrazine analogs of chalcones have shown activity against Trichophyton mentagrophytes comparable to the standard drug Fluconazole. nih.gov Other pyrazine carboxamide derivatives have also been reported to be active against C. albicans and A. niger. researchgate.net
| Compound Series | Target Organism | Reported Activity (MIC) |
|---|---|---|
| Pyrazine analogs of chalcones | Trichophyton mentagrophytes | Comparable to Fluconazole nih.gov |
| Pyrazine carboxamide derivatives | Candida albicans | Activity comparable to Fluconazole |
| Pyrazine carboxamide derivatives | Aspergillus niger | Moderate activity |
Antibacterial Activity: The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Pyrazine-containing compounds have been evaluated against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net For example, a series of novel triazolo[4,3-a]pyrazine derivatives demonstrated moderate to good antibacterial activities, with one compound exhibiting an MIC of 16 μg/mL against E. coli and 32 μg/mL against S. aureus. mdpi.comresearchgate.net Similarly, certain pyrazine-2-carboxylic acid derivatives showed effectiveness against E. coli, P. aeruginosa, and S. aureus. rjpbcs.com
| Compound Series | Target Organism | Reported Activity (MIC) |
|---|---|---|
| Triazolo[4,3-a]pyrazine derivatives | Escherichia coli | 16 µg/mL mdpi.com |
| Triazolo[4,3-a]pyrazine derivatives | Staphylococcus aureus | 32 µg/mL mdpi.com |
| Pyrazine-2-carboxylic acid derivatives | Pseudomonas aeruginosa | 25 µg/mL rjpbcs.com |
| Pyrazine-2-carboxylic acid derivatives | Escherichia coli | 50 µg/mL rjpbcs.com |
Exploration of Biological Activities (Mechanistic and Target-Oriented Research)
Antineoplastic Research (e.g., Kinase Inhibition, Apoptosis Induction in Cell Lines)
Pyrazine derivatives have emerged as a promising class of compounds in antineoplastic research due to their diverse mechanisms of action against cancer cells. mdpi.com The pyrazine scaffold is a common feature in numerous kinase inhibitors, which are targeted therapies that block the action of proteins called kinases, essential for cell signaling and growth. scispace.comnih.gov By inhibiting specific kinases involved in cancer progression, pyrazine-based molecules can effectively halt tumor growth and induce cancer cell death.
Several pyrazine derivatives have been investigated as potent inhibitors of various kinases, including those involved in cell cycle regulation and signal transduction pathways. For instance, certain pyrazino[2,3-b]pyrazine-2-one derivatives have been patented as mTOR kinase inhibitors for treating cancer. nih.gov The versatility of the pyrazine ring allows for chemical modifications that can lead to the development of selective and potent kinase inhibitors.
Furthermore, many pyrazine compounds have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. researchgate.netnih.govosti.govresearchgate.net One study on a new pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), demonstrated its ability to induce apoptosis in chronic myeloid leukemia K562 cells by targeting the Bax/Bcl2 and Survivin expression. researchgate.netnih.govosti.govresearchgate.net This induction of apoptosis is a critical mechanism for eliminating cancer cells and is a key focus of anticancer drug development. The structural features of "this compound," including the bromine atom and the trifluoromethylsulfanyl group, may contribute to its potential as a kinase inhibitor or an inducer of apoptosis, warranting further investigation.
Table 1: Examples of Pyrazine Derivatives in Antineoplastic Research
| Compound Class | Target/Mechanism | Example Research Finding |
|---|---|---|
| Pyrazino[2,3-b]pyrazine-2-ones | mTOR Kinase Inhibition | Patented for the treatment of cancer and other inflammatory and immunological disorders. nih.gov |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2- carboxylate (2-mOPP) | Apoptosis Induction | Induces cell cycle arrest and apoptosis in chronic myeloid leukemia K562 cells. researchgate.netnih.govosti.govresearchgate.net |
Anti-inflammatory and Antioxidant Mechanisms
The anti-inflammatory and antioxidant properties of pyrazine derivatives have also been a subject of scientific inquiry. mdpi.com Inflammation and oxidative stress are implicated in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Tetramethylpyrazine, a well-known pyrazine derivative, has been reported to scavenge superoxide anions and decrease nitric oxide production, demonstrating its antioxidant potential. wikipedia.org
The mechanisms underlying the anti-inflammatory effects of pyrazine compounds often involve the modulation of inflammatory pathways and the reduction of pro-inflammatory mediators. Their antioxidant activity is attributed to their ability to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. The presence of a trifluoromethylsulfanyl group in "this compound" might enhance its antioxidant capacity due to the electron-withdrawing nature of the fluorine atoms.
Neurochemical Investigations
Research into the neurochemical effects of pyrazine derivatives has revealed their potential for treating neurological disorders. Tetramethylpyrazine, for example, has been studied for its neuroprotective effects. It is believed to exert its action by inhibiting oxidative damage, inflammation, and apoptosis in neuronal cells.
A patent for pyrazine compounds suggests their potential application in treating neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, citing their neuroprotective, anti-inflammatory, and antioxidant properties. researchgate.net The ability of pyrazine derivatives to cross the blood-brain barrier is a crucial factor in their potential as neurotherapeutics. The lipophilic nature of "this compound" could facilitate its entry into the central nervous system, making it a candidate for further neuropharmacological studies.
Applications in Advanced Materials Science
The unique electronic and photophysical properties of the pyrazine ring make its derivatives valuable components in the development of advanced materials.
Development of Optoelectronic Materials
Pyrazine derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs) as blue emitting materials. scispace.comchemrxiv.org Their rigid and planar structure, combined with tunable electronic properties through chemical modification, allows for the design of efficient and stable emitters. For instance, pyrazine-based emitters have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high efficiency in OLEDs. chemrxiv.orgst-andrews.ac.uk
The introduction of bromine and a trifluoromethylsulfanyl group onto the pyrazine core in "this compound" could modulate its electronic and photophysical properties, potentially leading to new optoelectronic materials with tailored emission characteristics. A luminescent and semiconducting coordination polymer based on a 2-bromopyrazine ligand has been synthesized, demonstrating a reversible luminescent response to temperature and pressure. rsc.org
Table 2: Performance of Pyrazine-Based Emitters in OLEDs
| Emitter | Emission Color | Maximum External Quantum Efficiency (EQEmax) |
|---|---|---|
| 4CzPyz (four carbazoles on pyrazine core) st-andrews.ac.uk | Sky-blue | 24.1% |
| DTCz-Pz (di-tert-butyl carbazoles on pyrazine) chemrxiv.org | Deep blue | 11.6% |
Synthesis of Conducting Polymers
The electron-deficient nature of the pyrazine ring makes it an attractive building block for the synthesis of conducting polymers. nih.govresearchgate.netosti.gov These polymers have potential applications in various electronic devices, including batteries and sensors. Poly(hexaazatrinaphthalene) (PHATN), a pyrazine-based polymer, has been investigated as a universal cathode material for fast-charge batteries, showing exceptional performance in sodium, magnesium, and aluminum batteries. nih.govresearchgate.netosti.gov
The synthesis of pyrazine-based water-soluble conjugated polymers has also been reported, which exhibit good fluorescence properties. acs.org The incorporation of "this compound" into a polymer backbone could lead to novel materials with interesting electronic and electrochemical properties, suitable for applications in energy storage and electronics.
Role in Agrochemical Research
The structural features of pyrazine derivatives have also drawn attention in the field of agrochemical research, particularly in the development of new pesticides. The introduction of fluorine-containing groups, such as the trifluoromethylsulfanyl group in the target compound, is a common strategy in modern agrochemical design to enhance efficacy and metabolic stability. researchgate.netnih.govresearchgate.netnih.gov
Several patents and research articles describe the herbicidal activity of pyrazine derivatives. researchgate.netresearchgate.netscispace.comopenresearchlibrary.org For example, certain pyrazine derivatives have shown pre- and post-emergence herbicidal activity against various weeds. researchgate.netresearchgate.net The specific substitution pattern on the pyrazine ring is crucial for determining the herbicidal spectrum and potency. The combination of a bromine atom and a trifluoromethylsulfanyl group in "this compound" suggests its potential as a lead compound for the development of novel herbicides. Further research would be necessary to evaluate its specific herbicidal activity and mode of action.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetramethylpyrazine |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) |
| 4CzPyz |
| DTCz-Pz |
| pDTCz-DPzS |
| Poly(hexaazatrinaphthalene) (PHATN) |
Academic Studies in Chemosensory and Flavor Science
Pyrazine derivatives are a significant class of heterocyclic compounds extensively studied in chemosensory and flavor science due to their potent and diverse aroma profiles. These compounds are naturally present in a wide array of raw and processed foods and are key contributors to their characteristic scents. researchgate.net Academic research has focused on understanding the structure-activity relationships of pyrazines, their formation pathways, and their sensory perception by humans.
Detailed Research Findings on Pyrazine Derivatives
Academic studies have identified and characterized the flavor profiles of numerous pyrazine derivatives. For instance, 2-acetylpyrazine is known for its popcorn-like aroma, while 2-methoxy-3-isopropylpyrazine imparts a green pea scent. researchgate.net Alkylpyrazines are commonly found in roasted foods such as coffee, cocoa, and peanuts. researchgate.net The formation of these compounds often occurs during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. researchgate.net
The following table summarizes the sensory characteristics of some well-studied pyrazine derivatives, illustrating the diversity of flavors within this compound class.
| Pyrazine Derivative | CAS Number | Odor Description | Odor Threshold (in water) | Reference |
| 2-Methylpyrazine | 109-08-0 | Roasted, nutty, chocolate, coffee | 35 ppb | [Flavor and Extract Manufacturers Association (FEMA)] |
| 2,3-Dimethylpyrazine | 5910-89-4 | Roasted, nutty, cocoa, potato | 35 ppb | [FEMA] |
| 2-Ethylpyrazine | 13925-00-3 | Roasted, nutty, coffee | 1 ppb | [FEMA] |
| 2-Acetylpyrazine | 22047-25-2 | Popcorn, roasted, nutty, bready | 1 ppb | [FEMA] |
| 2-Methoxy-3-isopropylpyrazine | 25773-40-4 | Green bell pepper, earthy, pea | 2 ppt | [Journal of Agricultural and Food Chemistry] |
| 2-Isobutyl-3-methoxypyrazine | 24683-00-9 | Green bell pepper, earthy | 2 ppt | [Journal of Agricultural and Food Chemistry] |
Significance in Flavor Science
The study of pyrazine derivatives is crucial for the food and beverage industry. Understanding their formation and sensory properties allows for the manipulation of food processing techniques to enhance desirable flavors or mitigate the formation of off-flavors. Synthetically produced pyrazines are also widely used as flavoring agents to impart or enhance roasted, nutty, and other desirable notes in a variety of products, including baked goods, coffee, and savory snacks. elsevierpure.comresearchgate.nettuwien.ac.at The Flavor and Extract Manufacturers Association (FEMA) has designated many pyrazine derivatives as "Generally Recognized as Safe" (GRAS) for use as flavoring ingredients. researchgate.netnih.gov Continued academic research into novel pyrazine derivatives, including halogenated and sulfur-containing compounds like this compound, could lead to the discovery of new and unique flavor profiles, further expanding the palette available to the flavor industry.
Q & A
Q. What are the key synthetic routes for preparing 2-bromo-5-trifluoromethylsulfanyl-pyrazine, and how do reaction conditions influence regioselectivity?
The synthesis of halogenated pyrazines often involves nucleophilic substitution or transition metal-catalyzed coupling. For example, bromination of aminopyrazines in acetic acid yields dibromo intermediates (e.g., 3,5-dibromo-2-aminopyrazine) . Subsequent substitution with trifluoromethylsulfanyl groups requires careful control of solvent polarity and temperature to avoid side reactions. Sodium methoxide in methanol at 0°C can facilitate selective substitution at the C5 position, while palladium-catalyzed hydrogenation may reduce undesired bromine retention . Characterization via H/C NMR and mass spectrometry is critical to confirm regiochemistry .
Q. How should researchers handle air-sensitive intermediates during the synthesis of this compound?
Air- or moisture-sensitive intermediates (e.g., NaH-mediated reactions in DMF) require inert atmospheres (N/Ar) and anhydrous solvents . Storage guidelines recommend desiccators with silica gel and protection from light for sulfonyl chloride derivatives . Safety protocols emphasize using vacuum filtration for precipitates and neutralizing reaction mixtures with ice-cold water to quench reactive byproducts .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR): F NMR is essential for confirming trifluoromethylsulfanyl group integration, while H NMR resolves pyrazine ring proton splitting patterns . Mass Spectrometry (HRMS): Accurate mass analysis distinguishes isotopic patterns (e.g., Br vs. Br) and verifies molecular ion peaks . Infrared Spectroscopy (IR): Bands near 1100–1200 cm confirm C-S and C-F stretches .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the electron-withdrawing trifluoromethylsulfanyl group deactivates the pyrazine ring, directing palladium catalysts to the C2 bromine for aryl bond formation . Experimental validation via X-ray crystallography or NOESY NMR can resolve steric effects from bulky substituents .
Q. What strategies mitigate side reactions during the synthesis of pyrrolo[2,3-b]pyrazine derivatives from this compound?
Cyclization reactions (e.g., forming pyrrolo-pyrazines) often require protecting groups to prevent over-reduction. Tosyl (Ts) groups stabilize intermediates during NaH-mediated cyclization in DMF, while trimethylsilyl (TMS) ethynyl groups enhance solubility for stepwise functionalization . Kinetic studies using TLC monitoring at 30-minute intervals help optimize reaction times and minimize decomposition .
Q. How do solvent polarity and temperature affect the stability of this compound in pharmacological assays?
High-polarity solvents (e.g., DMSO) stabilize the compound via hydrogen bonding with the pyrazine nitrogen, but prolonged storage above 25°C accelerates hydrolysis of the sulfanyl group. Accelerated stability studies (40°C/75% RH for 14 days) combined with HPLC-UV purity analysis (λ = 254 nm) identify degradation pathways .
Q. What are the contradictions in reported synthetic yields for this compound, and how can they be resolved?
Discrepancies in yields (e.g., 60–85% in bromination steps) often arise from variations in bromine stoichiometry or workup methods. Comparative studies show that dropwise addition of Br in acetic acid at −10°C improves reproducibility, while vacuum filtration over recrystallization reduces product loss . Meta-analyses of literature data using ANOVA can statistically validate optimal conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
